3-Imidazo[1,2-a]pyrimidin-2-ylaniline
Overview
Description
3-Imidazo[1,2-a]pyrimidin-2-ylaniline is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry due to its unique structural features and wide range of applications. This compound consists of an imidazo[1,2-a]pyrimidine core fused with an aniline moiety, making it a versatile scaffold for various chemical reactions and applications .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This suggests that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may also interact with its targets in a similar manner.
Biochemical Pathways
Some imidazo[1,2-a]pyridine derivatives have been found to have significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that this compound may also affect similar pathways.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated nci-h358 cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been shown to have potent activity against a wide spectrum of infectious agents
Cellular Effects
Imidazo[1,2-a]pyridine derivatives have been shown to have anticancer properties, inhibiting the growth of various cancer cells in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a reagent in a two-step one-pot synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyrimidin-2-ylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
3-Imidazo[1,2-a]pyrimidin-2-ylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Imidazo[1,2-a]pyrimidin-2-ylaniline include:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-b]pyridazines: Another class of compounds with a similar imidazo core but different ring fusion patterns
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWWGMUBHRQMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=CC=NC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327900 | |
Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439108-84-6 | |
Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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